REACTION_SMILES
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[BH4-:23].[CH3:30][C:31](=[O:32])[OH:33].[Cl:1][c:2]1[c:3]([CH3:22])[cH:4][c:5]([CH:8]2[CH2:9][CH:10]([O:20][CH3:21])[N:11]([C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[CH2:12]2)[cH:6][cH:7]1.[Na+:24].[Na+:29].[O-:25][C:26]([OH:27])=[O:28]>>[Cl:1][c:2]1[c:3]([CH3:22])[cH:4][c:5]([CH:8]2[CH2:9][CH2:10][N:11]([C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[CH2:12]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC1CC(c2ccc(Cl)c(C)c2)CN1C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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Cc1cc(C2CCN(C(=O)OC(C)(C)C)C2)ccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |